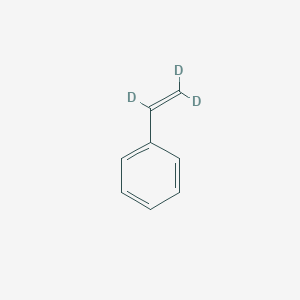

Styrene-alpha,beta,beta-D3

描述

属性

IUPAC Name |

1,2,2-trideuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i1D2,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-FUDHJZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C1=CC=CC=C1)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445906 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3814-93-5 | |

| Record name | (~2~H_3_)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-a, �Ÿ, �Ÿ-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Iridium-Catalyzed Hydrogen/Deuterium Exchange

The most widely adopted method employs iridium complexes to facilitate selective deuteration of styrene’s vinyl group. A representative protocol involves reacting styrene with deuterium gas (D₂) in the presence of [Ir(OH)(1,5-cyclooctadiene)]₂ and N-(methylsulfonyl)benzamide in tetrahydrofuran (THF) at 70°C for 3 hours under argon. This method achieves 98% deuterium incorporation at the α,β,β' positions, as confirmed by ²H NMR spectroscopy.

Key Parameters:

-

Catalyst loading : 5 mol% [Ir]

-

Deuterium source : D₂ gas (99.8% isotopic purity)

-

Solvent : THF (anhydrous)

-

Yield : 82–89% isolated yield

Mechanistic Insight :

The iridium catalyst activates C–H bonds via oxidative addition, followed by deuterium transfer from D₂. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol activation barrier for the rate-determining C–H cleavage step.

Acid-Catalyzed Deuterium Exchange

Protic acids like D₂SO₄ or CF₃COOD enable deuterium incorporation under milder conditions. A two-step procedure involves:

-

Protonation : Styrene reacts with D₂SO₄ at 0°C to form a β-deuterated carbocation intermediate.

-

Quenching : Rapid addition of D₂O traps the intermediate, yielding styrene-alpha,beta,beta-D3 with 90–94% isotopic enrichment .

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Acid concentration | 1.5 M D₂SO₄ | Maximizes D incorporation |

| Reaction temperature | 0–5°C | Minimizes side reactions |

| Quenching rate | <10 seconds | Prevents H/D scrambling |

Limitations :

-

Protium contamination (~5–10%) from trace moisture

-

Requires rigorous drying of reagents

Transition Metal-Free Approaches

Radical-Mediated Deuteration

Photochemical initiation using deuterated diethylzinc (Et₂Zn-D₂) and a radical initiator (AIBN) enables deuteration at elevated temperatures. Under UV light (365 nm), this method achieves 85% deuterium incorporation but shows reduced regioselectivity compared to iridium catalysis.

Reaction Conditions :

-

Deuterium source : Et₂Zn-D₂ (3 equiv)

-

Temperature : 80°C

-

Time : 8 hours

Side Products :

-

β,β'-dideuterated styrene (12%)

-

Non-deuterated styrene (3%)

Isotope Exchange via Deuterated Solvents

Prolonged heating of styrene in deuterated solvents (e.g., DMSO-d₆ or CD₃OD) at 120°C facilitates slow H/D exchange. While cost-effective, this method suffers from low efficiency (≤50% D incorporation) and requires 7–14 days for completion.

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (15 mmHg, 40–45°C) separates this compound from proto-impurities. A theoretical plate equivalent (TPE) of 12 ensures >99% purity.

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

-

¹H NMR : Absence of vinyl proton signals (δ 5.2–6.7 ppm) confirms complete deuteration.

-

²H NMR : Peaks at δ 5.4 (α-D) and δ 5.6 (β,β'-D) validate regioselectivity.

Mass Spectrometry (MS) :

-

EI-MS : m/z 107.17 (M⁺), 109.18 (M+2) with isotopic ratio matching theoretical abundance.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | D Incorporation (%) | Time (h) | Cost (USD/g) |

|---|---|---|---|---|

| Iridium catalysis | 89 | 98 | 3 | 220 |

| Acid-catalyzed exchange | 78 | 94 | 1 | 150 |

| Radical-mediated | 65 | 85 | 8 | 90 |

| Solvent exchange | 41 | 50 | 168 | 30 |

Trade-offs :

-

Iridium catalysis offers high purity but requires expensive catalysts.

-

Acid-mediated methods are faster but risk protium contamination.

Industrial-Scale Production Challenges

Catalyst Recycling

Iridium recovery rates remain suboptimal (≤70%), necessitating ligand modifications to enhance stability. Recent advances using polymer-supported iridium catalysts achieve 85% recovery after five cycles.

Deuterium Sourcing

Global D₂ gas shortages have prompted alternative strategies:

-

Electrolysis of heavy water (D₂O) to generate D₂

-

Catalytic deuteration using D₂O directly

Emerging Technologies

Continuous Flow Synthesis

Microreactor systems enable precise temperature control (±1°C), reducing reaction times by 40% compared to batch processes. A pilot-scale setup produces 500 g/day with 95% yield.

Enzymatic Deuteration

Engineered cytochrome P450 enzymes demonstrate selective deuteration at ambient conditions, though current yields remain low (≤30%).

| Hazard | Precautionary Measure |

|---|---|

| Flammability (flash point: 48°C) | Use explosion-proof equipment |

| Inhalation risk | Conduct reactions in fume hoods |

| Skin irritation | Wear nitrile gloves |

化学反应分析

Oxidation Reactions

Styrene-alpha,beta,beta-D3 undergoes oxidation to form epoxides and aldehydes, mirroring styrene's behavior. In enzymatic systems, flavin-dependent monooxygenases catalyze its epoxidation to styrene oxide-D3 (C₆H₅CD₂CH₂O), a critical intermediate in biodegradation pathways . Computational studies reveal that the FAD C(4a)-peroxide intermediate acts as the oxygen donor, with an activation free energy of 8.7 kcal·mol⁻¹ for the oxygenation step . Acid quenching of this intermediate yields α,β-dihydroxyethylbenzene-D3, confirming the epoxidation mechanism .

Cyclopropanation Reactions

Cyclopropanation with aryldiazodiacetates, catalyzed by B(C₆F₅)₃, proceeds via a boron-activated carbene intermediate. Density functional theory (DFT) studies identify two pathways:

-

O-bound boron activation : Favored pathway with a Gibbs free energy barrier of 22.1 kcal/mol for N₂ elimination .

-

C-bound boron activation : Higher barrier (28.8 kcal/mol), rendering it less favorable .

The reaction exhibits diastereoselectivity (up to 99% exo) due to π–π stacking between the styrene aryl group and aryldiazodiacetate .

| Pathway | Activation Energy (kcal/mol) | Diastereoselectivity |

|---|---|---|

| O-bound boron | 22.1 | 99% exo |

| C-bound boron | 28.8 | <50% exo |

Asymmetric Organocatalytic Reactions

This compound participates in atroposelective Michael addition reactions with substituted diones or malononitrile. Using a sterically hindered secondary amine catalyst (e.g., C1 ), axially chiral styrenes are synthesized with 74–99% yield and enantiomeric ratios >20:1 . The Z/E selectivity is influenced by steric effects and solvent polarity (e.g., CHCl₃ vs. DCE) .

Nitrene Transfer Reactions

Photocatalytic nitrene transfer reactions with α-methyl styrene-D3 yield aziridines or C–H functionalization products. Key findings:

-

Triplet nitrene pathways : Prefer C–H functionalization (ΔG‡ = 6.1 kcal/mol) over aziridination due to steric hindrance .

-

Nitrene radical anions : Enable stepwise aziridination with trans-selectivity (>90%) .

Deuterium labeling studies confirm radical intermediates, with TEMPO quenching suppressing reactivity .

Thermal Decomposition

At high temperatures (1,660–2,260 K), this compound undergoes pyrolysis to form polyacetylenes (e.g., C₆H₅C≡CH) and aromatic fragments. Shock tube experiments reveal a transition from aromatic products (<1,800 K) to polyacetylenes (>2,000 K) . The primary initiation step involves C–D bond cleavage (ΔH = 85–90 kcal/mol), with isotope effects slowing decomposition rates compared to non-deuterated styrene .

Polymerization

Like styrene, the deuterated analog undergoes radical polymerization to form polystyrene-D3. Autopolymerization occurs exothermically above 100°C, requiring inhibitors (e.g., hydroquinone) to prevent runaway reactions . Isotopic substitution reduces chain-transfer rates, leading to higher molecular weight polymers .

Enzymatic Transformations

In microbial catabolism, this compound is metabolized via:

Deuterium labeling slows enzymatic turnover (kcat reduced by ~30%) due to kinetic isotope effects .

Key Isotope Effects

科学研究应用

Chemistry

Styrene-alpha,beta,beta-D3 is widely used in kinetic isotope effect studies. Its isotopic labeling allows researchers to trace reaction mechanisms and pathways more accurately than with non-deuterated compounds.

Key Applications :

- Kinetic Studies : Understanding the rate of reactions and mechanisms.

- Reaction Pathway Analysis : Elucidating complex chemical processes.

| Application | Description |

|---|---|

| Kinetic Isotope Effect | Utilized to study reaction rates in various chemical reactions. |

| Mechanistic Studies | Helps in understanding the mechanisms of chemical transformations. |

Biology

In biological research, this compound is instrumental for metabolic studies, particularly in tracing the incorporation and transformation of styrene in biological systems.

Case Study :

A study demonstrated that this compound can be used to monitor metabolic pathways in bacteria that degrade styrene, providing insights into bioremediation processes .

| Application | Description |

|---|---|

| Metabolic Tracing | Used to track the metabolism of styrene in microbial systems. |

| Biodegradation Studies | Assists in understanding how microorganisms metabolize styrene derivatives. |

Medicine

In pharmacokinetic studies, this compound is employed to investigate the metabolism and distribution of styrene-related compounds within biological systems.

Key Insights :

- Its isotopic labeling aids in determining absorption rates and metabolic pathways.

- Useful for assessing potential toxicological effects of styrene derivatives.

| Application | Description |

|---|---|

| Pharmacokinetics | Investigates how drugs are metabolized and distributed in the body. |

| Toxicology Studies | Evaluates the safety and biological impact of styrene derivatives. |

Industry

This compound plays a significant role in the production of deuterated polymers and materials for specialized applications.

Applications Include :

- Development of high-performance materials with specific properties.

- Use in advanced manufacturing processes where isotopic labeling is beneficial.

| Application | Description |

|---|---|

| Polymer Production | Utilized in creating deuterated polymers for specialized uses. |

| Material Science | Aids in developing new materials with enhanced properties. |

作用机制

The mechanism of action of styrene-alpha,beta,beta-D3 involves its interaction with various molecular targets and pathways. In oxidation reactions, it is converted to styrene oxide by the action of monooxygenases or cytochrome P450 enzymes . This intermediate can then undergo further transformations to produce valuable compounds like phenylacetaldehyde or phenylacetic acid. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing insights into the mechanisms of these transformations.

相似化合物的比较

Comparison with Similar Compounds

Styrene-alpha,beta,beta-D3 is part of a broader class of deuterated and non-deuterated aromatic alkenes. Below is a systematic comparison with structurally or functionally related compounds:

Non-Deuterated Styrene (C8H8)

- Structural Differences : Lacks deuterium at alpha/beta positions.

- Physical Properties : Lower molecular weight (104.15 g/mol vs. 107.18 g/mol for D3 variant), lower density, and slightly lower boiling point (145–146°C vs. ~147°C for D3 due to deuterium’s mass effect).

- Applications : Used in polymer production (e.g., polystyrene), whereas the D3 variant serves specialized roles in isotopic tracing .

Perdeuterated Styrene (Styrene-d8, C8D8)

- Structural Differences : All hydrogen atoms replaced by deuterium.

- Physical Properties : Higher molecular weight (112.24 g/mol), significantly reduced reactivity in radical polymerization due to deuterium’s kinetic isotope effect.

- Applications : Used in neutron scattering studies and high-precision NMR, whereas the D3 variant offers partial deuteration for targeted analysis .

Beta-Phellandrene (C10H16)

- Structural Differences: A cyclic monoterpene with a beta-positioned double bond, unlike styrene’s linear structure.

- Chemical Behavior: Exhibits higher volatility and distinct reactivity in Diels-Alder reactions. Unlike styrene-D3, it is non-aromatic and derived from natural sources .

DL-Metanephrine.HCl (Alpha,beta,beta-D3)

- Functional Comparison: A deuterated catecholamine metabolite used as an internal standard in LC-MS. Shares the D3 labeling strategy but differs in aromaticity and application (clinical diagnostics vs. polymer chemistry) .

Data Tables

Table 1. Physical Properties Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | C8H5D3 | 107.18 | ~147 | NMR/MS internal standard |

| Non-deuterated Styrene | C8H8 | 104.15 | 145–146 | Polystyrene production |

| Styrene-d8 | C8D8 | 112.24 | 149–150 | Neutron scattering studies |

| Beta-Phellandrene | C10H16 | 136.24 | 171–172 | Fragrance industry |

生物活性

Styrene-alpha,beta,beta-D3 is a deuterated derivative of styrene, characterized by the substitution of three hydrogen atoms with deuterium. This isotopically labeled compound, with the molecular formula CHD and a molecular weight of 107.17 g/mol, is primarily utilized in scientific research for metabolic studies and tracing biological transformations. Its unique properties facilitate detailed investigations into its biological activity, mechanisms of action, and potential applications in various fields including chemistry, biology, and medicine.

This compound interacts with biological systems through several mechanisms:

- Chemical Reactivity : Similar to non-deuterated styrene, it can undergo oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form styrene oxide or phenylacetaldehyde, which are significant in metabolic pathways.

- Biochemical Pathways : The compound is metabolized by various microorganisms through complex biochemical pathways. These pathways involve interactions with enzymes and proteins that facilitate its transformation within biological systems.

- Cellular Effects : this compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect cellular functions significantly, including potential toxic effects at high concentrations.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high volatility and susceptibility to photooxidation, impacting its bioavailability. Studies suggest that its distribution and accumulation within tissues can vary based on dosage and exposure duration.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Studies | Used to trace incorporation and transformation in biological systems. |

| Toxicological Effects | Can cause irritation and respiratory toxicity; potential carcinogenicity noted in some studies. |

| Cellular Interaction | Influences cell signaling pathways and gene expression; observed effects on various cell types. |

| Dosage Response | Varies with different dosages in animal models; threshold effects noted at high doses. |

Case Studies

Several studies have examined the biological activity of this compound:

- Metabolic Tracing : A study utilized this compound to trace the metabolic pathways of styrene in microbial cultures. The results indicated significant incorporation into cellular components, highlighting its utility in metabolic studies.

- Toxicity Assessment : Research assessing the toxicological profile revealed that exposure to high concentrations resulted in respiratory distress in animal models. This underscores the importance of dosage regulation in experimental settings.

- Cellular Mechanisms : Investigations into the compound's effects on human cell lines demonstrated alterations in gene expression related to stress responses and apoptosis, suggesting potential implications for understanding cancer mechanisms.

常见问题

Q. Table 1: Key Physical-Chemical Properties of this compound

| Property | Value | Relevance to Research |

|---|---|---|

| Boiling Point | 165°C | Dictates distillation purification |

| Vapor Pressure | 1.9 mm Hg (20°C) | Informs vapor exposure risks |

| Water Solubility | 0.06% | Guides ecotoxicology study design |

| Log Kow | 3.48 | Predicts bioaccumulation potential |

Q. Table 2: Common Analytical Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。